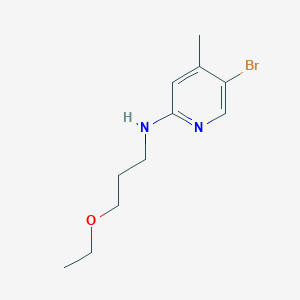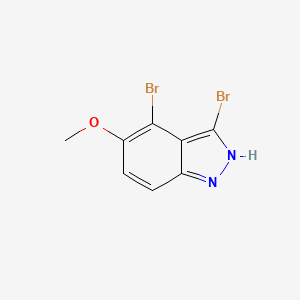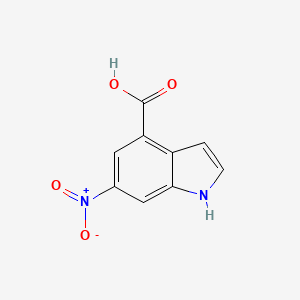
2-ヒドロキシ-2-アザアダマンタン
概要
説明
2-Hydroxy-2-azaadamantane is a nitrogen-containing analog of adamantane, characterized by the presence of a hydroxyl group and a nitrogen atom within its adamantane framework
科学的研究の応用
2-Hydroxy-2-azaadamantane has found applications in several scientific fields:
Chemistry: Used as a catalyst in oxidation reactions, particularly for the oxidation of alcohols to aldehydes or ketones.
Biology: Investigated for its potential biological activity, including antiviral and antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of various organic compounds and as a building block for more complex molecules.
作用機序
Target of Action
The primary target of 2-Hydroxy-2-azaadamantane is the C (sp3)-H bond in organic compounds . This compound acts as a catalyst for the efficient functionalization of this bond .
Mode of Action
2-Hydroxy-2-azaadamantane interacts with its target by catalyzing the oxidation of alcohols . It has been reported that 2-Hydroxy-2-azaadamantane, also known as AZADOL®, exhibits excellent catalytic activity, enabling the oxidation of a variety of alcohols . This catalytic reaction undergoes the mechanism of 2-azadamantane-N-oxygen (AZADO), so that 2-Hydroxy-2-azaadamantane presents the same properties as AZADO .
Biochemical Pathways
The primary biochemical pathway affected by 2-Hydroxy-2-azaadamantane is the oxidation of alcohols to their corresponding aldehydes or ketones . This transformation is fundamental in organic synthesis . The highly active nature of 2-Hydroxy-2-azaadamantane has spurred further use in alcohol oxidations .
Pharmacokinetics
It is known that 2-hydroxy-2-azaadamantane has better storage stability than azado . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Result of Action
The result of the action of 2-Hydroxy-2-azaadamantane is the efficient oxidation of alcohols to their corresponding aldehydes or ketones . This compound has been found to exhibit excellent catalytic activity, enabling the oxidation of a variety of alcohols .
Action Environment
The action of 2-Hydroxy-2-azaadamantane is influenced by the presence of an oxidizing agent . In the presence of such an agent, the catalytic reaction undergoes the mechanism of AZADO . The storage conditions can also influence the stability of this compound . It is recommended to store 2-Hydroxy-2-azaadamantane at room temperature, preferably in a cool and dark place .
生化学分析
Biochemical Properties
2-Hydroxy-2-azaadamantane is a catalyst for the efficient C (sp3)-H bond functionalization of Isochroman . It has been shown that 2-Hydroxy-2-azaadamantane can be synthesized from primary alcohols, aldehydes, and celluloses .
Cellular Effects
It is known that it has a potent antitumor activity .
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-2-azaadamantane involves the oxidation of α-hydroxy acids to α-keto acids . This process is catalyzed by 2-azaadamantane N-oxyl (AZADO), a nitroxyl radical catalyst . The use of molecular oxygen as a cooxidant enables the desired chemoselective oxidation to α-keto acids .
Temporal Effects in Laboratory Settings
It is known that the reaction time of 2-Hydroxy-2-azaadamantane is fast and the reaction products are stable .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-azaadamantane typically involves the introduction of a nitrogen atom into the adamantane structure followed by the addition of a hydroxyl group. One common method includes the reaction of 2-azaadamantane with an oxidizing agent to introduce the hydroxyl group. The reaction conditions often involve the use of mild oxidizing agents to ensure selective hydroxylation without over-oxidation.
Industrial Production Methods: Industrial production of 2-Hydroxy-2-azaadamantane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the compound in its desired form.
Types of Reactions:
Oxidation: 2-Hydroxy-2-azaadamantane can undergo oxidation reactions, often catalyzed by nitroxyl radicals, to form oxoammonium salts.
Reduction: The compound can be reduced under specific conditions to yield various reduced forms.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium hypochlorite and iodobenzene diacetate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of catalysts and specific solvents.
Major Products:
Oxidation: Formation of oxoammonium salts.
Reduction: Various reduced derivatives of 2-Hydroxy-2-azaadamantane.
Substitution: Substituted azaadamantane derivatives with different functional groups.
類似化合物との比較
2-Azaadamantane: Lacks the hydroxyl group but shares the nitrogen-containing adamantane structure.
1,3-Dimethyl-2-azaadamantane: Contains additional methyl groups, altering its reactivity and properties.
9-Azanoradamantane: Another nitrogen-containing analog with a different structural arrangement.
Uniqueness: 2-Hydroxy-2-azaadamantane is unique due to the presence of both a nitrogen atom and a hydroxyl group within the adamantane framework. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
IUPAC Name |
2-hydroxy-2-azatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXINVPZIZMFHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-hydroxy-2-azaadamantane contribute to understanding the reactivity of cobalt(III)-superoxido complexes?
A: 2-hydroxy-2-azaadamantane (AZADOL) serves as a hydrogen atom donor in this study []. Researchers used AZADOL to investigate how effectively cobalt(III)-superoxido complexes, stabilized by different ligands, could abstract a hydrogen atom (H-atom). This process mimics a crucial step in the conversion of superoxide (O2−) to hydroperoxide (OOH−) by certain enzymes. By analyzing the rate of reaction between the cobalt(III)-superoxido complexes and AZADOL, researchers gained insights into how the electronic and structural properties of the supporting ligands influence the reactivity of the superoxide species bound to the cobalt(III) center [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1423611.png)













